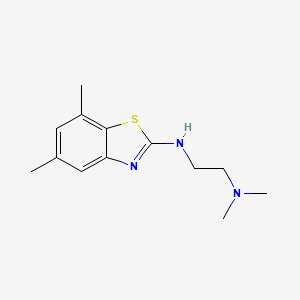
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Overview
Description
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a useful research compound. Its molecular formula is C13H19N3S and its molecular weight is 249.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative data with related compounds.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C13H19N3S
- Molecular Weight : 249.38 g/mol
- CAS Number : 1333960-63-6
- IUPAC Name : N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-N,N-dimethylethane-1,2-diamine
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing benzothiazole moieties often exhibit significant antimicrobial and anticancer properties. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival and proliferation.
- Interference with Cellular Processes : It is believed to disrupt essential cellular mechanisms in both prokaryotic and eukaryotic cells.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance:
- Antibacterial Effects : Research has shown that similar compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The exact spectrum of activity for this compound remains to be fully characterized but is expected to be significant based on structural analogs.
Anticancer Activity
Benzothiazole derivatives have also been studied for their anticancer properties:
- Case Study : A study on related compounds demonstrated that benzothiazole-based structures could induce apoptosis in cancer cell lines such as K562 (leukemia) and HEL (acute myeloid leukemia). The mechanism involved the regulation of key apoptotic pathways.
Comparative Analysis with Related Compounds
The following table compares this compound with other benzothiazole derivatives regarding their biological activities:
| Compound Name | Antibacterial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Potentially significant | Under investigation | Methyl substitutions enhance lipophilicity |
| N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | Moderate | Moderate | Different nitro group impacts |
| N-(5-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide | High | High | Chlorine substitution increases potency |
Study 1: Antibacterial Evaluation
A recent study evaluated the antibacterial efficacy of several benzothiazole derivatives against Staphylococcus aureus. The results indicated that compounds with similar structures to N'-(5,7-dimethyl...) exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL.
Study 2: Anticancer Properties
In vitro assays conducted on leukemia cell lines revealed that certain benzothiazole derivatives induced apoptosis at concentrations as low as 25 µM. The study highlighted the potential of these compounds as therapeutic agents in cancer treatment.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-9-7-10(2)12-11(8-9)15-13(17-12)14-5-6-16(3)4/h7-8H,5-6H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIMNOZCTABKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NCCN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















